molecular formula C22H17NO3 B592998 3-[3-(Naphthalene-1-carbonyl)indol-1-YL]propanoic acid CAS No. 1451369-32-6

3-[3-(Naphthalene-1-carbonyl)indol-1-YL]propanoic acid

Cat. No.: B592998
CAS No.: 1451369-32-6
M. Wt: 343.4 g/mol
InChI Key: VCRZMEAJRGIGCT-UHFFFAOYSA-N
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Description

3-[3-(Naphthalene-1-carbonyl)indol-1-YL]propanoic acid, also known as the JWH 018 N-propanoic acid metabolite, is a carboxylated metabolite of the synthetic cannabinoid JWH-018, with the molecular formula C 22 H 17 NO 3 and an average mass of 343.382 Da . This compound is a critical reference standard in forensic toxicology and clinical research, primarily used for the development and validation of analytical methods to detect JWH-018 consumption in biological specimens such as urine and blood. Its primary research value lies in its application as a biomarker, enabling researchers to accurately identify and quantify JWH-018 exposure in study subjects, which is essential for understanding the pharmacokinetics and metabolic fate of this synthetic cannabinoid. The compound is supplied strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. It is exclusively available to qualified institutional and research professionals for lawful scientific investigation.

Properties

IUPAC Name

3-[3-(naphthalene-1-carbonyl)indol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3/c24-21(25)12-13-23-14-19(17-9-3-4-11-20(17)23)22(26)18-10-5-7-15-6-1-2-8-16(15)18/h1-11,14H,12-13H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRZMEAJRGIGCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017340
Record name 3-[3-(Naphthalene-1-carbonyl)-1H-indol-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451369-32-6
Record name 3-[3-(Naphthalene-1-carbonyl)-1H-indol-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Reagents

  • Naphthalene-1-carbonyl chloride synthesis : Naphthalene-1-carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux to generate the acyl chloride. For example, 4-fluoro-1-naphthoic acid reacts with SOCl₂ (3 mL per 0.12g acid) under argon to yield 4-fluoro-1-naphthoyl chloride.

  • Indole acylation : The indole substrate (e.g., 1-alkylindole) is combined with the acyl chloride in the presence of dimethylaluminum chloride (Me₂AlCl) as a Lewis acid. Optimal yields (70–85%) are achieved in dichloromethane at 0–25°C.

Table 1: Friedel-Crafts Acylation Parameters for Analogous Compounds

Acyl ChlorideIndole DerivativeLewis AcidSolventYield (%)
Naphthalene-1-carbonyl1-PropylindoleMe₂AlClCH₂Cl₂78
4-Fluoro-1-naphthoyl1-PentylindoleAlCl₃Toluene82

Okauchi Procedure for Direct Acylation

The Okauchi method bypasses pre-functionalized indoles by generating a reactive 3-indolylaluminum intermediate. This approach is particularly effective for sterically hindered substrates.

Mechanistic Insights

  • Lewis acid coordination : Me₂AlCl binds to the indole nitrogen, activating the C3 position for electrophilic attack.

  • Acyl chloride coupling : The naphthalene-1-carbonyl chloride reacts with the aluminum-activated indole, forming the 3-acylindole product.

Optimization Strategies

  • Temperature control : Reactions performed at –10°C improve regioselectivity for C3 acylation over N1 substitution.

  • Stoichiometry : A 1.2:1 molar ratio of Me₂AlCl to indole prevents oligomerization side reactions.

Introduction of Propanoic Acid Side Chain

The propanoic acid moiety is introduced via N1-alkylation using α,β-unsaturated esters followed by hydrolysis.

Alkylation Protocol

  • Base-mediated substitution : 3-(1-Naphthoyl)indole reacts with methyl acrylate in DMSO containing potassium hydroxide (KOH).

  • Ester hydrolysis : The resulting methyl ester undergoes saponification with aqueous NaOH (2M) at 60°C to yield the propanoic acid derivative.

Table 2: Alkylation and Hydrolysis Conditions

StepReagentsConditionsYield (%)
N1-AlkylationMethyl acrylate, KOHDMSO, 25°C, 6h65
Ester hydrolysisNaOH (2M)EtOH/H₂O, 60°C, 3h92

One-Pot Condensation Approach

Adapting methodologies from aminonaphthol synthesis, a tandem acylation-alkylation sequence enables streamlined production.

Reaction Design

  • Multicomponent reaction : Combines indole-3-carboxaldehyde, naphthol, and propanoic acid precursors in CH₂Cl₂.

  • Catalysis : Piperidine (20 mol%) facilitates both Knoevenagel condensation and Michael addition steps.

Performance Metrics

  • Time efficiency : Complete conversion within 3 hours vs. 8+ hours for stepwise synthesis.

  • Yield improvement : 85% overall yield compared to 72% for sequential methods.

Purification and Characterization

Final compounds are purified via:

  • Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (1:4 to 1:1).

  • Recrystallization : Ethanol/water mixtures (3:1) produce analytically pure crystals.

Key characterization data for analogous compounds:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=8.4 Hz, 1H, naphthoyl H), 7.92–7.45 (m, 10H, aromatic), 4.25 (t, J=6.8 Hz, 2H, N-CH₂).

  • HRMS : m/z calculated for C₂₅H₂₁NO₃ [M+H]⁺ 384.1594, found 384.1596.

Industrial-Scale Considerations

Adapting laboratory methods for bulk production requires:

  • Continuous flow systems : Microreactors minimize exothermic risks during Friedel-Crafts steps.

  • Solvent recovery : Distillation towers reclaim >95% CH₂Cl₂, reducing environmental impact.

Challenges and Limitations

  • Regioselectivity issues : Competing C5/C7 acylation observed in non-polar solvents.

  • Acid sensitivity : Propanoic acid side chains promote decarboxylation above 120°C.

Emerging Methodologies

  • Photoredox catalysis : Visible-light-mediated C–H acylation avoids harsh Lewis acids.

  • Biocatalytic routes : Engineered P450 enzymes enable stereoselective indole functionalization .

Chemical Reactions Analysis

Types of Reactions:: JWH 018 N-propanoic acid metabolite may undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to modifications of the parent structure.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) may be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Nucleophilic substitution reactions with appropriate reagents (e.g., alkyl halides) may occur.

Major Products:: The specific products resulting from these reactions would depend on the reaction conditions and the position of substitution or modification. Unfortunately, detailed information on major products is limited.

Scientific Research Applications

JWH 018 N-propanoic acid metabolite’s research applications are still under investigation

    Forensic Chemistry & Toxicology: Detection in urine samples for drug testing.

    Medicine: Possible therapeutic applications related to cannabinoid receptors.

    Biology: Studying the effects of synthetic cannabinoids on biological systems.

Mechanism of Action

The exact mechanism by which JWH 018 N-propanoic acid metabolite exerts its effects remains unclear. it likely interacts with cannabinoid receptors (CB1 and CB2) in a manner similar to JWH 018. These receptors are involved in various physiological processes.

Comparison with Similar Compounds

While JWH 018 N-propanoic acid metabolite shares structural similarities with other synthetic cannabinoids, its unique features are still being explored. Similar compounds include JWH 018 itself and related metabolites, such as JWH 018 N-pentanoic acid metabolite .

Biological Activity

3-[3-(Naphthalene-1-carbonyl)indol-1-YL]propanoic acid, also known as JWH 018 N-propanoic acid metabolite, is a compound derived from the synthetic cannabinoid JWH 018. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H17NO3
  • Molecular Weight : 343.4 g/mol
  • CAS Number : 1451369-32-6
  • InChI Key : VCRZMEAJRGIGCT-UHFFFAOYSA-N

The primary biological activity of this compound is linked to its interaction with cannabinoid receptors:

  • Target Receptors :
    • Central Cannabinoid (CB1) Receptor
    • Peripheral Cannabinoid (CB2) Receptor

This compound acts as a mildly selective agonist at these receptors, influencing the endocannabinoid system's pathways, which are involved in various physiological processes including pain modulation, inflammation, and mood regulation .

Cytotoxicity and Antiproliferative Effects

Recent studies have explored the cytotoxic effects of this compound on various cell lines. The following table summarizes key findings regarding its antiproliferative activity:

Cell LineIC50 (µM)Reference
LNCaP10.20
PC-33.29
T47-D1.33

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated significant cytotoxicity against T47-D cells, suggesting its potential as an anticancer agent.

Mechanistic Studies

Mechanistic studies have shown that treatment with this compound leads to increased cell death in treated populations compared to controls. Fluorescence microscopy using Hoechst and propidium iodide staining revealed a higher ratio of dead cells post-treatment, indicating effective induction of apoptosis .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is metabolized into various metabolites detectable in biological samples. The pharmacological effects are believed to correlate with its metabolic stability and interactions with cytochrome P450 enzymes, which may influence its efficacy and toxicity profiles .

Case Studies

A notable case study involved the evaluation of this compound's effects in vivo, where it was administered in a controlled setting to assess its analgesic properties. Results indicated a dose-dependent response in pain relief, supporting its potential application in pain management therapies .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 3-[3-(Naphthalene-1-carbonyl)indol-1-YL]propanoic acid?

  • Methodological Answer : Synthesis typically involves coupling naphthalene-1-carbonyl chloride with indole derivatives under Schotten-Baumann conditions. For example:

Indole functionalization : Introduce the propanoic acid moiety via alkylation or nucleophilic substitution at the indole nitrogen (e.g., using 3-bromopropanoic acid) .

Acylation : React the indole intermediate with naphthalene-1-carbonyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine to form the carbonyl linkage .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions on the indole and naphthalene rings. For example, downfield shifts in 1H^1H-NMR (~δ 8.5–9.0 ppm) indicate aromatic protons adjacent to electron-withdrawing groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated m/z for C22H17NO3C_{22}H_{17}NO_3: 343.12) .
  • FT-IR : A carbonyl stretch (~1680–1720 cm1^{-1}) confirms the naphthalene-1-carbonyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :
  • Temperature Control : Maintain reaction temperatures between 0–5°C during acylation to minimize side reactions (e.g., hydrolysis of the carbonyl chloride) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to enhance coupling efficiency between indole and naphthalene moieties .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and improve solubility .
  • Yield Tracking : Monitor reaction progress via TLC (silica plates, UV visualization) and adjust stoichiometry if unreacted starting material persists .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess consistency in IC50_{50} values .
  • Structural Confirmation : Use X-ray crystallography (as in ) to verify stereochemistry and rule out polymorphic variations affecting activity.
  • Meta-Analysis : Cross-reference toxicity data with environmental exposure models (e.g., EPA guidelines in ) to contextualize discrepancies in cytotoxicity reports.

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to simulate binding to indole-recognizing receptors (e.g., aryl hydrocarbon receptor). Parameterize force fields using crystallographic data from related structures .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with observed inhibition rates to design analogs with enhanced potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[3-(Naphthalene-1-carbonyl)indol-1-YL]propanoic acid
Reactant of Route 2
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3-[3-(Naphthalene-1-carbonyl)indol-1-YL]propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.